molecular formula C5F6I2 B6329885 1,2-Diiodohexafluorocyclopentene CAS No. 14627-43-1

1,2-Diiodohexafluorocyclopentene

Cat. No.: B6329885
CAS No.: 14627-43-1
M. Wt: 427.85 g/mol
InChI Key: DUWPYKSPVSTNEB-UHFFFAOYSA-N
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Description

1,2-Diiodohexafluorocyclopentene is a halogenated cyclopentene derivative characterized by the presence of two iodine atoms and six fluorine atoms attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodohexafluorocyclopentene typically involves the halogenation of hexafluorocyclopentene. One common method is the reaction of hexafluorocyclopentene with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out in an inert solvent, such as chloroform or dichloromethane, at a temperature range of 0-25°C. The reaction proceeds via electrophilic addition, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodohexafluorocyclopentene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form hexafluorocyclopentene by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0-25°C.

Major Products

    Substitution: Formation of substituted hexafluorocyclopentene derivatives.

    Reduction: Formation of hexafluorocyclopentene.

    Oxidation: Formation of epoxides or other oxidized derivatives.

Scientific Research Applications

1,2-Diiodohexafluorocyclopentene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,2-Diiodohexafluorocyclopentene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The presence of iodine and fluorine atoms enhances its reactivity and allows for selective interactions with target molecules. The exact pathways and molecular targets depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorohexafluorocyclopentene: Similar structure but with chlorine atoms instead of iodine.

    1,2-Dibromohexafluorocyclopentene: Similar structure but with bromine atoms instead of iodine.

    1,2-Difluorohexafluorocyclopentene: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

1,2-Diiodohexafluorocyclopentene is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs

Properties

IUPAC Name

3,3,4,4,5,5-hexafluoro-1,2-diiodocyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F6I2/c6-3(7)1(12)2(13)4(8,9)5(3,10)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWPYKSPVSTNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1(F)F)(F)F)(F)F)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F6I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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